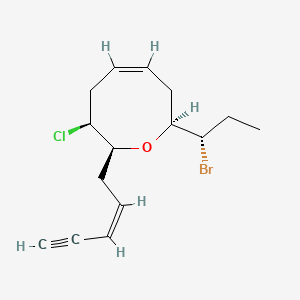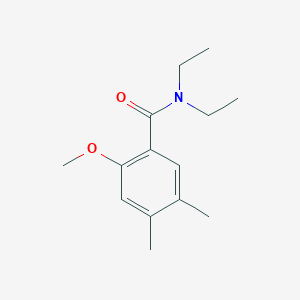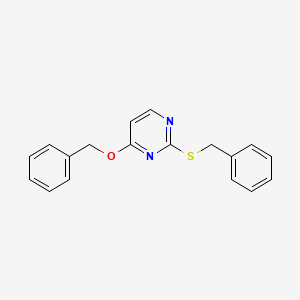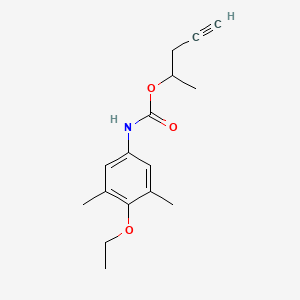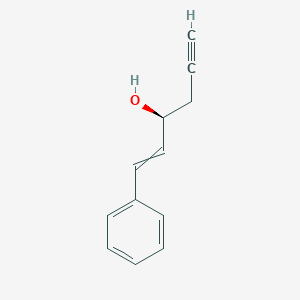
(3S)-1-Phenylhex-1-en-5-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Phenylhex-1-en-5-yn-3-ol is an organic compound with a unique structure that includes a phenyl group, an alkene, and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Phenylhex-1-en-5-yn-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Phenylhex-1-en-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like bromine (Br₂) and iron (Fe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylhex-1-en-5-yn-3-one, while reduction can produce phenylhex-1-en-5-yn-3-ane .
Scientific Research Applications
(3S)-1-Phenylhex-1-en-5-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-1-Phenylhex-1-en-5-yn-3-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: This compound has a similar structure but includes additional phenyl and hydroxyl groups.
(3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate: Another compound with a similar chiral center but different functional groups.
Uniqueness
(3S)-1-Phenylhex-1-en-5-yn-3-ol is unique due to its combination of a phenyl group, an alkene, and an alkyne, which provides a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
83816-51-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3S)-1-phenylhex-1-en-5-yn-3-ol |
InChI |
InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h1,3-5,7-10,12-13H,6H2/t12-/m0/s1 |
InChI Key |
GFEXJIFQSYBITL-LBPRGKRZSA-N |
Isomeric SMILES |
C#CC[C@@H](C=CC1=CC=CC=C1)O |
Canonical SMILES |
C#CCC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
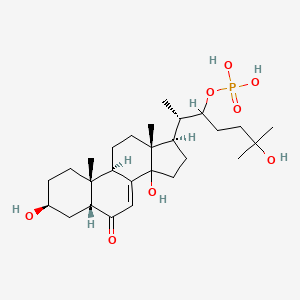
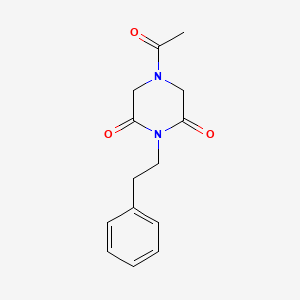
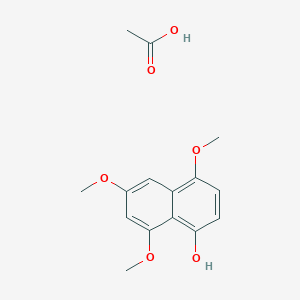
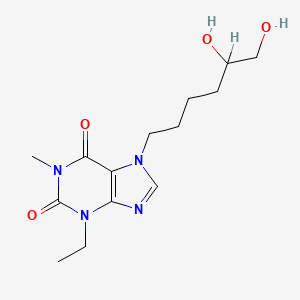

![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
